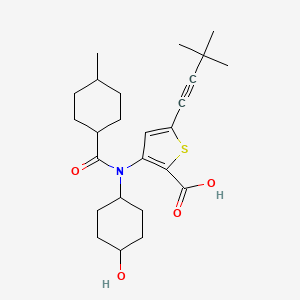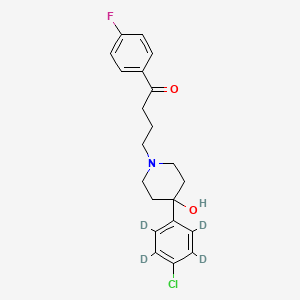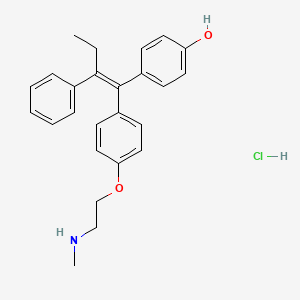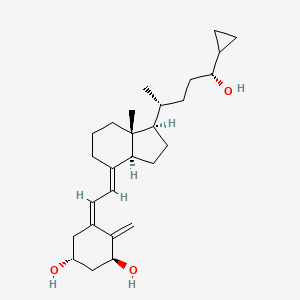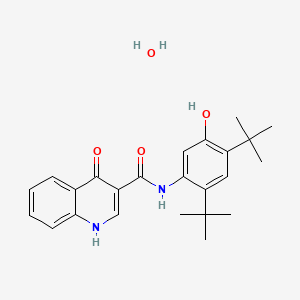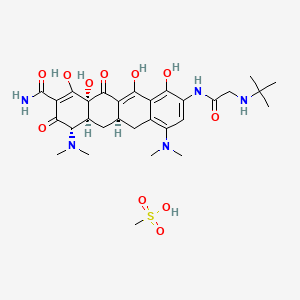
甲羟丙醛还原酶 I 抑制剂游离碱
描述
Glyoxalase I inhibitor free base is a potent Glyoxalase I (GLO1) inhibitor . It is a candidate for anticancer agents . The CAS number of this compound is 174568-92-4 .
Synthesis Analysis
The synthesis of Glyoxalase I inhibitors involves the use of Computer-Aided Drug Design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases using the pharmacophore search protocol . These compounds are then subjected to robust docking using the CDOCKER protocol within the Discovery Studio .Molecular Structure Analysis
The molecular formula of Glyoxalase I inhibitor free base is C21H29BrN4O8S . It has a molecular weight of 577.45 .Chemical Reactions Analysis
The glyoxalase system detoxifies methylglyoxal and other ketoaldehydes to produce innocuous metabolites that allow the cells to function normally . Its inhibition in cancer cells causes these toxic metabolites to accumulate, leading to the apoptotic stage .Physical And Chemical Properties Analysis
Glyoxalase I inhibitor free base is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .科学研究应用
在甲羟丙醛还原酶系统中的作用
甲羟丙醛还原酶 I 是甲羟丙醛还原酶系统中的关键成分,该系统对甲基乙二醛等 α-酮醛的解毒至关重要。这种解毒过程对于防止糖基化反应至关重要,糖基化反应可能具有破坏性,特别是在 α-酮醛浓度较高的糖尿病和尿毒症等情况下。用特异性抑制剂抑制甲羟丙醛还原酶 I 可导致 α-酮醛积累至细胞毒性水平,并在抗肿瘤和抗疟疾治疗中具有意义 (Thornalley,2003)。
与天然产物的相互作用
姜黄素是一种天然产物,已被确定为甲羟丙醛还原酶 I 的有效抑制剂。使用分子对接和动力学模拟的研究阐明了姜黄素对甲羟丙醛还原酶 I 的抑制机制,提供了有助于开发更有效抑制剂的见解 (Liu 等,2010)。
潜在的癌症治疗
甲羟丙醛还原酶系统,特别是甲羟丙醛还原酶 I,已成为癌症治疗的潜在靶点。鞣花酸已被确定为一种有效的甲羟丙醛还原酶 I 抑制剂,其结合主要由离子相互作用和疏水相互作用驱动。鞣花酸独特而刚性的骨架使其成为设计新型有效甲羟丙醛还原酶 I 抑制剂的有希望的候选者 (Al-Shar’i 等,2020)。
新型抑制剂的设计
人们已经努力设计具有“锌结合特征”的新型甲羟丙醛还原酶 I 抑制剂,重点关注它们作为抗癌剂的潜力。这种方法涉及计算机辅助药物设计技术和体外分析,旨在找到可以进一步优化用于临床应用的抑制剂 (Al-Balas 等,2016)。
在乳腺癌研究中的应用
一项关于甲羟丙醛还原酶 I 和 II 在乳腺癌组织中表达的研究显示,与正常组织相比,肿瘤组织中的活性水平较高,表明甲羟丙醛还原酶系统在解毒肿瘤细胞中的细胞毒性甲基乙二醛中起关键作用。这表明甲羟丙醛还原酶 I 抑制剂有可能用作抗癌药物 (Rulli 等,2001)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKSBBTQSNXLR-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxalase I inhibitor free base | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



